molecular formula C40H62N10O8 B14090843 L-Glutamamide, N-(tricyclo[3.3.1.13,7]dec-1-ylacetyl)-L-phenylalanyl-L-arginyl-L-seryl-L-valyl-(9CI)

L-Glutamamide, N-(tricyclo[3.3.1.13,7]dec-1-ylacetyl)-L-phenylalanyl-L-arginyl-L-seryl-L-valyl-(9CI)

Cat. No.: B14090843
M. Wt: 811.0 g/mol
InChI Key: BSUVJINUSBYMEM-KNJCVXCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Glutamamide, N-(tricyclo[33113,7]dec-1-ylacetyl)-L-phenylalanyl-L-arginyl-L-seryl-L-valyl-(9CI) is a complex organic compound with a unique structure This compound is characterized by the presence of a tricyclo[33113,7]dec-1-ylacetyl group, which is a highly stable and rigid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutamamide, N-(tricyclo[3.3.1.13,7]dec-1-ylacetyl)-L-phenylalanyl-L-arginyl-L-seryl-L-valyl-(9CI) involves multiple steps, starting with the preparation of the tricyclo[3.3.1.13,7]dec-1-ylacetyl group. This group can be synthesized through a series of cyclization reactions, starting from simple hydrocarbons. The amino acids are then sequentially coupled to the tricyclo[3.3.1.13,7]dec-1-ylacetyl group using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve automated peptide synthesizers to ensure high yield and purity. The process would include the use of protecting groups to prevent unwanted side reactions and the use of high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

L-Glutamamide, N-(tricyclo[3.3.1.13,7]dec-1-ylacetyl)-L-phenylalanyl-L-arginyl-L-seryl-L-valyl-(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the amino acid residues, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

L-Glutamamide, N-(tricyclo[3.3.1.13,7]dec-1-ylacetyl)-L-phenylalanyl-L-arginyl-L-seryl-L-valyl-(9CI) has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and cyclization reactions.

    Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of L-Glutamamide, N-(tricyclo[3.3.1.13,7]dec-1-ylacetyl)-L-phenylalanyl-L-arginyl-L-seryl-L-valyl-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The tricyclo[3.3.1.13,7]dec-1-ylacetyl group provides a rigid scaffold that can enhance binding affinity and specificity. The amino acid residues contribute to the compound’s ability to interact with biological molecules, potentially inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Hydroxytricyclo[3.3.1.13,7]dec-1-yl)glycyl-L-prolinamide
  • Tricyclo[3.3.1.1(3.7)]decane
  • N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide

Uniqueness

L-Glutamamide, N-(tricyclo[3.3.1.13,7]dec-1-ylacetyl)-L-phenylalanyl-L-arginyl-L-seryl-L-valyl-(9CI) is unique due to its combination of a rigid tricyclo[3.3.1.13,7]dec-1-ylacetyl group and multiple amino acid residues. This structure provides a balance of stability and biological activity, making it a versatile compound for various applications.

Properties

Molecular Formula

C40H62N10O8

Molecular Weight

811.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-(1-adamantyl)acetyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]pentanediamide

InChI

InChI=1S/C40H62N10O8/c1-22(2)33(38(58)47-27(34(42)54)10-11-31(41)52)50-37(57)30(21-51)49-35(55)28(9-6-12-45-39(43)44)48-36(56)29(16-23-7-4-3-5-8-23)46-32(53)20-40-17-24-13-25(18-40)15-26(14-24)19-40/h3-5,7-8,22,24-30,33,51H,6,9-21H2,1-2H3,(H2,41,52)(H2,42,54)(H,46,53)(H,47,58)(H,48,56)(H,49,55)(H,50,57)(H4,43,44,45)/t24?,25?,26?,27-,28-,29-,30-,33-,40?/m0/s1

InChI Key

BSUVJINUSBYMEM-KNJCVXCNSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CC23CC4CC(C2)CC(C4)C3

Canonical SMILES

CC(C)C(C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CC23CC4CC(C2)CC(C4)C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.